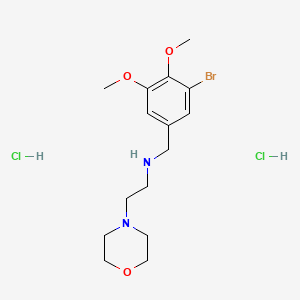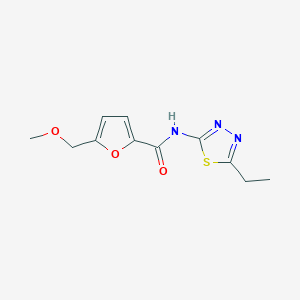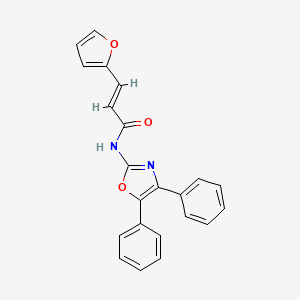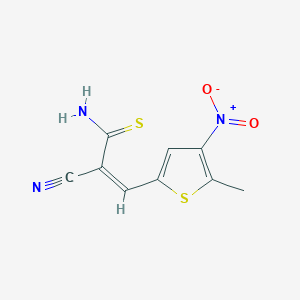
N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide and its derivatives involves multiple steps, including condensation reactions and the use of specific reagents to introduce the cyclopropane carboxamide group to the carbazole moiety. For example, the reaction of 9-ethyl-9H-carbazole-3-carbaldehyde with 5-amino-3,4-dimethylisoxazole in the presence of acetic acid in ethanol has been utilized to synthesize related compounds, indicating a methodological approach to modifying the carbazole core for varied biological activities (Asiri, Khan, & Rasul, 2010).
Molecular Structure Analysis
The molecular structure of N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide derivatives has been confirmed through various analytical techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS spectral analysis. These methods ensure the accuracy of the synthesized compounds' structure and the presence of the desired functional groups (Asiri, Khan, & Rasul, 2010).
Chemical Reactions and Properties
Compounds containing the N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide moiety exhibit a range of chemical reactivities due to their structural features. For instance, derivatives have been investigated for their potential as xanthine oxidase and tyrosinase inhibitors, demonstrating the chemical versatility of the carbazole nucleus in pharmacological applications (Bandgar et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Applications
Carbazoles, including derivatives similar to N-(9-ethyl-9H-carbazol-3-yl)cyclopropanecarboxamide, have been studied for their antimicrobial and antifungal activities. Schiff bases containing carbazole moieties and their cobalt (II) and manganese (II) complexes exhibit high thermal stability and significant antimicrobial and antifungal activities, making them potent compounds for potential therapeutic applications (Bal & Bal, 2014). Additionally, some new carbazole derivatives were synthesized and evaluated for their antimicrobial activity and cytotoxicity, showing notable activity against various microbial strains and low cytotoxicity against NIH/3T3 cells (Kaplancıklı et al., 2012).
Optical and Electrochemical Applications
Carbazole derivatives have been recognized for their non-linear optical (NLO) properties, making them suitable materials for optical applications. Their molecular structure and packing motifs contribute to their utility in the development of materials with desirable optical characteristics (Nesterov et al., 2002). In the field of electrochromic materials, polyamides with pendent carbazole groups synthesized through the phosphorylation polyamidation technique displayed useful levels of thermal stability, photoluminescence, and reversible redox couples, indicating their potential in applications requiring color changes triggered by electrical stimulation (Hsiao et al., 2013).
Catalytic Applications
Complexes derived from carbazole-based Schiff bases have demonstrated efficacy as catalysts in oxidation reactions. These complexes offer good selectivity for styrene oxidation over cyclohexene oxidation, suggesting their potential as effective catalysts in organic synthesis processes (Bal & Bal, 2014).
Eigenschaften
IUPAC Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-20-16-6-4-3-5-14(16)15-11-13(9-10-17(15)20)19-18(21)12-7-8-12/h3-6,9-12H,2,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQOQUMDFRJKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)C3CC3)C4=CC=CC=C41 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(9-ethylcarbazol-3-yl)cyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-chloro-3-(trifluoromethyl)phenyl]-4,4,7,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B4625467.png)


![N-[1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-3-nitrobenzenesulfonamide](/img/structure/B4625496.png)
![[3-(4-morpholinyl)propyl][3-(2-pyrimidinyloxy)benzyl]amine dihydrochloride](/img/structure/B4625503.png)


![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-biphenylcarboxamide](/img/structure/B4625526.png)

![methyl 2-({[(5-tert-butyl-3-isoxazolyl)amino]carbonyl}amino)benzoate hydrochloride](/img/structure/B4625533.png)
![N-methyl-2-{[methyl(phenylsulfonyl)amino]acetyl}hydrazinecarbothioamide](/img/structure/B4625543.png)
![methyl 4-{[3-(4-methylphenyl)propanoyl]oxy}benzoate](/img/structure/B4625553.png)
![2-[3-(2-fluorobenzoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B4625559.png)